2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-9-7-12(11(3)20-9)15(19)17-8-14-10(2)18-16(22-14)13-5-4-6-21-13/h4-7H,8H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZYGVWEHJJRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=C(N=C(S2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole and thiophene rings, followed by their coupling with the furan ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Furan-carboxamide construction
The furan-carboxamide scaffold is typically synthesized via:
-
Cyclization of α,β-unsaturated carbonyl intermediates under acidic or basic conditions .
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Amide coupling between furan-3-carboxylic acid derivatives and amine-containing intermediates using activating agents like PyBroP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or DIPEA (diisopropylethylamine) .
Key reaction :
Thiazole-thiophene assembly
The thiazole ring is synthesized via:
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Hantzsch thiazole synthesis : Condensation of α-haloketones (e.g., 4-methyl-5-(bromomethyl)-2-(thiophen-2-yl)thiazole) with thioureas or thioamides .
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Cyclization of thioamide intermediates with Lawesson’s reagent .
Example :
Carboxamide group
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Hydrolysis : Under strongly acidic (e.g., HCl) or basic (NaOH) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid .
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Nucleophilic substitution : The methyl group on the thiazole nitrogen can undergo alkylation or arylation via SN2 mechanisms .
Furan ring
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Electrophilic substitution : The 2,5-dimethylfuran ring undergoes nitration or sulfonation at the electron-rich 3-position .
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Oxidation : Susceptible to ring-opening oxidation with peroxides or transition-metal catalysts .
Thiophene moiety
-
Halogenation : Bromination or chlorination occurs at the α-positions of the thiophene ring under radical or Lewis acid conditions .
Side-chain functionalization
The methylene linker between the thiazole and carboxamide groups can be modified via:
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Reductive amination : Introduction of substituents using aldehydes/ketones and NaBH .
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Mitsunobu reaction : Substitution with alcohols in the presence of DIAD (diisopropyl azodicarboxylate) and triphenylphosphine .
Example modification :
Stability Under Reaction Conditions
Key Synthetic Challenges
-
Regioselectivity : Controlling substitution on the thiophene and thiazole rings requires careful optimization of reaction conditions (e.g., temperature, catalysts) .
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Steric hindrance : The 4-methyl group on the thiazole limits reactivity at the adjacent position, necessitating forced conditions for further modifications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, compounds showed varying degrees of antibacterial efficacy against both gram-positive and gram-negative bacteria.
| Compound | MIC (µg/ml) | Activity |
|---|---|---|
| 2a | 100 | Moderate |
| 2b | 100 | Moderate |
| Reference Drug (Ampicillin) | 0.24 | High |
The minimum inhibitory concentrations (MICs) for the tested compounds ranged from 100 µg/ml to 400 µg/ml, indicating that while the new compounds were less potent than reference drugs, they still hold promise for further development in antimicrobial therapies .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. A review of heterocyclic compounds highlighted that similar thiazole and furan derivatives have been synthesized and tested for their effects on various cancer cell lines.
For instance, certain derivatives exhibited IC50 values as low as 0.25 µM against hepatocarcinoma cell lines (HepG2), suggesting that modifications to the thiazole structure can enhance antitumor activity .
Anti-inflammatory Properties
Recent studies have indicated that thiazole-containing compounds possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
Synthesis and Derivative Development
The synthesis of 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide has been explored through various synthetic routes. Recent advancements in synthetic methodologies allow for the efficient production of this compound and its analogs, enhancing its availability for research and development.
| Synthetic Method | Yield (%) | Remarks |
|---|---|---|
| Reflux with TEA | 68 | Effective |
| Dioxane Reaction | 70 | High yield |
These methods not only optimize yield but also allow for structural modifications that can enhance biological activity .
Case Studies
- Antibacterial Efficacy Study : A study conducted on thiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, with some derivatives showing promising results comparable to standard antibiotics.
- Anticancer Activity Assessment : In vitro studies on modified thiazole derivatives revealed significant cytotoxic effects on various cancer cell lines, leading to further exploration into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several thiazole- and furan-containing analogs documented in pharmacopeial literature. Below is a comparative analysis based on substituents, molecular features, and inferred pharmacological profiles:
Table 1: Structural and Functional Comparison
Research Findings and Mechanistic Insights
Role of Thiophene vs. Thiazole Substitution
The thiophen-2-yl group in the target compound introduces a sulfur atom in a five-membered aromatic ring, contrasting with the nitrogen-containing thiazole in analogs (e.g., compounds n , o ). This difference reduces basicity (pKa ~4.5 vs. ~6.2 for thiazoles) and may alter binding to metal-dependent enzymes .
Carboxamide vs. Carbamate Functional Groups
Unlike carbamate-linked analogs (e.g., m , w ), the carboxamide group in the target compound lacks ester-like hydrolytic instability, suggesting improved metabolic resistance. However, this may come at the cost of reduced solubility in aqueous media .
Biological Activity
The compound 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 378.5 g/mol. The structural components include a furan carboxamide core substituted with a thiazole moiety, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₂S |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 1396845-61-6 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide . Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar thiazole structures have shown effectiveness against laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells, with some achieving LC50 values below 60 µg/mL .
Antioxidant Properties
The antioxidant activity of the compound is attributed to its ability to scavenge free radicals. Studies have demonstrated that thiazole-containing compounds can enhance the body’s antioxidant defenses by modulating oxidative stress markers. This property is crucial for preventing cellular damage in cancer and neurodegenerative diseases.
Anti-inflammatory Effects
Compounds with similar structural characteristics have been noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in chronic inflammatory conditions. This suggests that 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide may also exhibit similar effects.
The biological activity of this compound can be linked to its interaction with specific cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and inflammation.
- Modulation of Cell Signaling : It potentially affects signaling pathways related to apoptosis and cell proliferation, particularly through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Studies
Several case studies have evaluated the biological activity of related compounds:
- Antitumor Efficacy : A study on thiazole derivatives demonstrated significant inhibition of tumor growth in vivo models, suggesting that modifications at the N-position can enhance anticancer properties.
- Neuroprotective Effects : Research has indicated that compounds like this can protect neuronal cells from glutamate-induced toxicity, showcasing their potential in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via acylation of 2-amino-5-arylmethylthiazole derivatives with 2,5-dimethylfuran-3-carbonyl chloride. Key steps include:
- Thiazole Core Formation : Reacting 2-amino-4-methylthiazole with thiophen-2-ylmethyl halides under nucleophilic substitution conditions .
- Acylation : Coupling the thiazole intermediate with 2,5-dimethylfuran-3-carbonyl chloride in anhydrous DMF using triethylamine as a base .
- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. For example, highlights statistical DoE to minimize trial runs while maximizing yield and purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm substituent positions (e.g., thiophen-2-yl protons at δ 7.1–7.3 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 357.12; observed = 357.11) .
- Chromatography : TLC (Silica Gel 60 F₂₅₄) with ethyl acetate/hexane (1:3) monitors reaction progress .
Q. What preliminary biological assays are recommended to evaluate its anticancer potential?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. reports IC₅₀ values <10 μM for structurally related thiazole-furanamides .
- Selectivity : Compare activity in non-cancerous cell lines (e.g., HEK-293) to assess therapeutic index .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace thiophen-2-yl with pyridyl or furyl groups) to probe electronic/steric effects .
- Biological Profiling : Test analogs in kinase inhibition assays (e.g., EGFR, VEGFR) linked to anticancer mechanisms. suggests thiazole derivatives target kinase pathways .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like tubulin or DNA topoisomerases .
Q. What strategies resolve contradictory data in cytotoxicity assays (e.g., variable IC₅₀ across studies)?
- Methodological Answer :
- Standardized Protocols : Adopt consistent cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
- Mechanistic Follow-Up : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis, clarifying mode of action .
- Meta-Analysis : Cross-reference with , which highlights thiazole-carboxamides’ sensitivity to redox microenvironment differences .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or QikProp to optimize logP (target 2–3), polar surface area (<140 Ų), and CYP450 inhibition profiles .
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes for novel analogs, as in ’s ICReDD framework .
Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators like Bcl-2, Bax) .
- Proteomics : SILAC-based mass spectrometry to quantify changes in protein phosphorylation (e.g., MAPK/ERK pathway) .
- In Vivo Validation : Use xenograft models (e.g., nude mice with MDA-MB-231 tumors) to assess efficacy and toxicity at 10–50 mg/kg doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
